2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid
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Overview
Description
2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid is a synthetic organic compound characterized by the presence of an adamantyl group and a dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Dichlorobenzoyl Chloride: The 1-bromoadamantane is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate this compound.
Hydrolysis and Purification: The intermediate is hydrolyzed under acidic conditions to yield the final product, which is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dichlorobenzoyl group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The dichlorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety.
2-(1-Adamantyl)-2-[(3,5-dichlorobenzoyl)amino]butanoic acid: Similar structure
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO3/c20-14-4-13(5-15(21)6-14)17(23)22-16(18(24)25)19-7-10-1-11(8-19)3-12(2-10)9-19/h4-6,10-12,16H,1-3,7-9H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEPNBWJPFFLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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